molecular formula C8H11NO3 B11718809 N-(3,5-dioxocyclohexyl)acetamide

N-(3,5-dioxocyclohexyl)acetamide

Cat. No.: B11718809
M. Wt: 169.18 g/mol
InChI Key: DVPNJXRFYIKEKG-UHFFFAOYSA-N
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Description

Contextualization within Diketo-Cyclohexyl and Acetamide (B32628) Chemistry

N-(3,5-dioxocyclohexyl)acetamide is a bifunctional molecule that incorporates two key chemical motifs: a cyclohexane-1,3-dione ring and an acetamide functional group. The cyclohexane-1,3-dione core is a prominent structure in organic synthesis, known for its versatile reactivity. a2bchem.com This cyclic diketone system can exist in equilibrium with its enol tautomer, a property that underpins its utility as a building block for more complex molecular architectures, including various heterocyclic compounds. nih.gov The presence of two carbonyl groups and an active methylene (B1212753) group provides multiple sites for chemical modification.

The acetamide group (-NHCOCH₃) is a common functional group found in a vast array of organic molecules, including many pharmaceuticals. mdpi.com Acetamides are known to participate in hydrogen bonding, which can influence the solubility and biological activity of a molecule. researchgate.net The reactivity of the acetamide group is generally characterized by the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. researchgate.net The combination of the diketo-cyclohexyl and acetamide moieties in this compound suggests a compound with a rich and varied chemical reactivity, offering potential for diverse applications.

Historical Perspectives in Cyclic Diketone and Amide Research

The study of cyclic diketones has a long history, with early research focusing on their synthesis and characteristic reactions. The Claisen condensation is a classical and widely used method for the synthesis of 1,3-diketones. nih.gov Over the years, numerous other synthetic methodologies have been developed, including intramolecular cyclizations and ring-expansion reactions. nih.gov Research into cyclic diketones has been driven by their importance as intermediates in the synthesis of natural products and other biologically active molecules. nih.gov

Similarly, the chemistry of amides has been a cornerstone of organic and medicinal chemistry for over a century. The formation of the amide bond is a fundamental transformation in the synthesis of peptides and proteins, as well as a vast number of synthetic drugs. mdpi.com The development of efficient and selective methods for amide bond formation remains an active area of research. ambeed.com The historical development of both cyclic diketone and amide chemistry provides a rich backdrop for understanding the potential of hybrid molecules like this compound.

Significance and Emerging Research Avenues in Synthetic and Chemical Biology Contexts

The unique structural features of this compound make it a compound of interest for both synthetic and chemical biology applications. The cyclohexane-1,3-dione moiety can serve as a scaffold for the construction of diverse molecular libraries through reactions at the carbonyl groups or the active methylene position. researchgate.net These derivatives could be screened for a wide range of biological activities.

In the context of chemical biology, acetamide-containing molecules are often explored for their potential as enzyme inhibitors or as probes to study biological processes. ambeed.com For instance, acetamide derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comchemrxiv.org The combination of the diketone and acetamide functionalities in one molecule could lead to novel biological activities or improved pharmacokinetic properties.

Emerging research avenues may focus on the synthesis of a variety of derivatives of this compound and the systematic evaluation of their biological profiles. The exploration of its coordination chemistry with different metal ions could also unveil new catalytic or material science applications.

Research Findings

While specific research focused solely on this compound is limited in publicly available literature, data from structurally related compounds can provide valuable insights into its potential properties and reactivity.

A closely related analog, N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide , has been synthesized and characterized. scribd.com The synthetic procedure involved the acylation of 4-amino-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with acetic anhydride (B1165640). scribd.com This reaction highlights a potential route for the synthesis of this compound, likely starting from an appropriate aminocyclohexanedione precursor.

Spectroscopic data for this tricyclic analog provides a reference for the characterization of this compound.

Table 1: Spectroscopic Data for N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-4-yl)-acetamide scribd.com

Spectral Data TypeObserved Peaks/Signals (ppm or m/z)
¹H NMR (400 MHz, CDCl₃)4.96 (s, 2H), 3.1 (s, 2H), 2.59 (s, 3H), 2.11 (s, 3H), 1.93 (m, 2H), 1.68 (m, 2H)
¹³C NMR (100 MHz, CDCl₃)174.3, 136.1, 79.8, 45.0, 38.8
ESI-MS289.2 [M+Na]⁺

Another related compound for which data is available is N-(4-Oxocyclohexyl)acetamide .

Table 2: Chemical Properties of N-(4-Oxocyclohexyl)acetamide

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂PubChem
Molecular Weight155.19 g/mol PubChem
CAS Number27514-08-5PubChem

The synthesis of various cyclohexane-1,3-dione derivatives is well-documented, often involving Michael addition reactions. researchgate.net These synthetic strategies could potentially be adapted to produce this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

N-(3,5-dioxocyclohexyl)acetamide

InChI

InChI=1S/C8H11NO3/c1-5(10)9-6-2-7(11)4-8(12)3-6/h6H,2-4H2,1H3,(H,9,10)

InChI Key

DVPNJXRFYIKEKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)CC(=O)C1

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Analogous Structures

The synthesis of N-(3,5-dioxocyclohexyl)acetamide can be logically approached by first constructing the cyclohexane-1,3-dione ring, followed by the introduction of the acetamide (B32628) group, or by incorporating the nitrogen functionality earlier in the synthetic sequence.

Multi-step Organic Synthesis Techniques

The formation of the cyclohexane-1,3-dione scaffold is a classic transformation in organic chemistry. A prominent and widely applicable method is the Michael-Claisen condensation. This approach typically involves the reaction of an acetone (B3395972) derivative with an α,β-unsaturated ester. google.comgoogle.comorganic-chemistry.org For the synthesis of the unsubstituted cyclohexane-1,3-dione, a reaction between acetone and ethyl acrylate (B77674) under basic conditions, such as sodium hydride, can be employed. google.comgoogle.com This sequence first involves a double Michael addition followed by a Dieckmann-type Claisen condensation to form the cyclic dione (B5365651). organic-chemistry.org

Another established route to cyclohexane-1,3-diones is the semi-hydrogenation of resorcinol. wikipedia.org This method provides a direct entry to the core structure. The resulting 1,3-cyclohexanedione (B196179) exists predominantly in its enol tautomer, a factor that influences its subsequent reactivity. wikipedia.org

The synthesis of β-dicarbonyl compounds, in general, is a well-established field, with numerous strategies focusing on creating the reactive enolate intermediate for further functionalization. youtube.compearson.comyoutube.compressbooks.pub

Key Synthetic Transformations (e.g., Acylation, Amidation, Cyclization)

Acylation and Amidation: The introduction of the acetamide group onto a pre-formed aminocyclohexanedione represents a key transformation. Amide synthesis is conventionally achieved by the acylation of an amine. researchgate.net This can be accomplished using various acylating agents, such as acetyl chloride or acetic anhydride (B1165640), reacting with an amino group. youtube.comyoutube.com The direct reaction of a carboxylic acid with an amine is also possible but often requires an activating agent or catalyst to proceed efficiently. researchgate.netorganic-chemistry.orglibretexts.org For instance, boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature. organic-chemistry.org

Should the synthesis proceed via an amino-substituted cyclohexanedione, the final step would be a standard N-acetylation.

Cyclization: The formation of the cyclohexane (B81311) ring itself is a critical cyclization step. As mentioned, the Michael-Claisen process involves an intramolecular cyclization to yield the dione structure. organic-chemistry.org The efficiency of this cyclization can be influenced by the choice of base and reaction conditions.

An alternative conceptual approach involves the cyclization of an acyl glucuronide metabolite, which has been observed to form a glutarimide (B196013) structure, a related cyclic dione system. nih.govacs.orgresearchgate.net This highlights the propensity of certain linear precursors to undergo cyclization to form stable six-membered rings.

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry continually seeks to improve upon established methods by enhancing selectivity, efficiency, and sustainability.

Stereoselective and Asymmetric Synthesis Strategies

While this compound itself is achiral, the synthesis of substituted analogs often requires control of stereochemistry. The development of stereoselective and asymmetric methods for the synthesis of substituted cyclohexanes is a vibrant area of research. nih.gov Organocatalysis has emerged as a powerful tool for these transformations. For example, chiral amines and squaramides have been used to catalyze asymmetric Michael additions to form highly functionalized and enantiomerically enriched cyclohexane derivatives. nih.govbeilstein-journals.orgnih.gov

These asymmetric syntheses often involve cascade reactions, where multiple bonds and stereocenters are formed in a single pot, leading to complex molecular architectures with high precision. nih.gov The principles of these asymmetric reactions could be applied to the synthesis of chiral derivatives of this compound.

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that are environmentally benign. youtube.com This includes the use of non-toxic solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. youtube.comrsc.org In the context of synthesizing this compound and its analogs, several green approaches can be considered.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. derpharmachemica.com For example, catalyst-free synthesis of N-substituted phthalimide (B116566) derivatives has been achieved in water. derpharmachemica.com The Diels-Alder reaction, a powerful tool for forming six-membered rings with 100% atom economy, can also be performed in sustainable media like water or glycerol. nih.gov

Furthermore, the development of reusable organocatalysts, such as dyes for the synthesis of cyclic carbonates, demonstrates a move towards more sustainable catalytic systems. rsc.org

Green Chemistry Principle Application in Synthesis of this compound Analogs Reference
Atom EconomyDiels-Alder cycloaddition for ring formation. nih.gov
Use of Safer SolventsCatalyst-free reactions in water. derpharmachemica.com
CatalysisUse of reusable organocatalysts. rsc.org
Use of Renewable FeedstocksSynthesis from bio-based furans. nih.gov

Scale-Up Considerations for Research and Development

The transition of a synthetic route from the laboratory to a larger scale for research and development or commercial production introduces a new set of challenges. catsci.comrsc.org Simply increasing the size of the reaction vessel is often not feasible due to changes in the surface area-to-volume ratio, which affects heat transfer. rsc.org

Key considerations for the scale-up of a synthesis for a compound like this compound would include:

Process Safety: Thorough evaluation of reaction thermodynamics and kinetics is crucial to prevent runaway reactions, especially for exothermic steps like certain condensations or acylations. catsci.com

Reagent and Solvent Choice: The cost, availability, and safety of all materials become paramount on a larger scale. rsc.org The use of flammable or toxic reagents may require specialized handling and equipment. rsc.org

Process Optimization: The reaction conditions, including temperature, concentration, and addition rates, often need to be re-optimized for larger batches to maintain yield and purity. visimix.comresearchgate.net

Work-up and Purification: Isolation and purification methods must be scalable. Crystallization is often preferred over chromatography for large-scale production.

Regulatory Compliance: Ensuring that all intermediates and the final product comply with relevant chemical regulations, such as the Toxic Substances Control Act (TSCA) in the US, is essential. labmanager.com

A systematic approach to scale-up often involves modeling and simulation to predict how a reaction will behave in larger reactors, followed by pilot plant studies to validate the process. visimix.com

Scale-Up Factor Consideration Reference
Heat TransferSurface area-to-volume ratio decreases with scale, impacting cooling efficiency. rsc.org
MixingEnsuring homogeneity in large reactors is critical for consistent reaction outcomes. visimix.com
Reagent HandlingThe logistics and safety of handling large quantities of chemicals. labmanager.com
Cycle TimeLonger reaction and processing times at scale can affect product stability and throughput. researchgate.net

Molecular Structure and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

No published studies containing 1H NMR or 13C NMR data for N-(3,5-dioxocyclohexyl)acetamide were found. Such data would be crucial for confirming the connectivity of the atoms and providing insight into the conformational isomers of the cyclohexyl ring.

Specific mass spectrometry data for this compound, which would confirm its molecular weight and provide information about its fragmentation patterns, is not available in the reviewed literature.

No IR or UV-Visible spectra for this compound have been published. IR spectroscopy would be essential for identifying the characteristic vibrational frequencies of the ketone and amide functional groups, while UV-Visible spectroscopy would provide information about any chromophores present in the molecule.

Stereochemical Investigations

There is no available research on the chirality of this compound. The potential for stereoisomers exists, but without experimental data, no assessment of enantiomeric purity can be made.

Given the lack of information on its synthesis and stereochemistry, no studies on the resolution and characterization of diastereomers of this compound were identified.

Tautomerism and Isomerism in Diketo-Cyclohexyl Systems

The presence of both an amide group and a β-diketone system within this compound gives rise to complex tautomeric equilibria.

The acetamide (B32628) group, -NH-C(=O)-, can theoretically exist in equilibrium with its imidol tautomer, -N=C(OH)-. This prototropic tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen. researchgate.net In the vast majority of cases for simple amides, the amide form is significantly more stable and, therefore, the predominant species. The stability of the amide form is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

Computational studies, such as those using Density Functional Theory (DFT), on similar amide-containing molecules have shown that the amide tautomer is energetically more favorable than the imidol form by a significant margin. This energy difference suggests that the equilibrium lies heavily on the side of the amide tautomer. Factors such as solvent polarity and the potential for intramolecular hydrogen bonding can influence the position of this equilibrium, but the inherent stability of the amide bond makes the imidol form a minor contributor under most conditions.

TautomerGeneral StructureRelative Stability
AmideR-C(=O)NH-R'More Stable
ImidolR-C(OH)=N-R'Less Stable
This interactive table summarizes the general stability of amide and imidol tautomers.

The cyclohexane-1,3-dione portion of the molecule is a classic example of a β-dicarbonyl system, which readily undergoes keto-enol tautomerism. researchgate.net This equilibrium involves the interconversion of the diketo form and one or more enol forms. The presence of acidic α-hydrogens (protons on the carbon atom between the two carbonyl groups) facilitates the formation of an enolate intermediate, which can then be protonated on either a carbon (to revert to the keto form) or an oxygen atom (to form an enol).

The equilibrium position is highly dependent on the solvent. researchgate.net In many cases, the enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. Studies on cyclohexane-1,3-dione itself have shown that the keto-enol equilibrium is sensitive to solvent and concentration. cdnsciencepub.com While many cyclohexane-1,3-dione derivatives exist predominantly in the diketo form, the enol form can be significant. researchgate.net The presence of substituents can also influence this equilibrium. researchgate.net

Tautomeric FormKey Structural FeatureStabilization Factors
DiketoTwo C=O groupsFavored in some solvents
EnolC=C-OH adjacent to C=OConjugation, Intramolecular H-bonding
This interactive table outlines the key features of the keto and enol tautomers of the cyclohexane-1,3-dione moiety.

The three-dimensional structure of this compound is governed by the conformation of the cyclohexane (B81311) ring and the orientation of the acetamide substituent. The cyclohexane-1,3-dione ring is known to exist in different conformations, with the chair and boat forms being the most studied. nih.govresearchgate.net For the parent cyclohexane-1,3-dione, both chair-diketo and boat-diketo conformations have been observed. nih.govresearchgate.net

For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. spcmc.ac.in Generally, the conformer with the substituent in the equatorial position is more stable due to reduced steric hindrance, specifically the avoidance of 1,3-diaxial interactions. spcmc.ac.inyoutube.com Therefore, for this compound, the chair conformation with the this compound group in the equatorial position is expected to be the most stable and thus represent the global energy minimum. The energy difference between the equatorial and axial conformers is influenced by the size of the substituent. spcmc.ac.in Computational methods are often employed to calculate the relative energies of different conformations and identify the most stable structures. nih.govresearchgate.net

Conformation (Chair Form)Substituent PositionRelative StabilityPrimary Reason
Conformer 1EquatorialMore StableAvoidance of 1,3-diaxial interactions
Conformer 2AxialLess StablePresence of 1,3-diaxial interactions
This interactive table compares the stability of equatorial and axial conformers of a substituted cyclohexane.

Chemical Reactivity and Derivatization Studies

Reactivity Profile and Reaction Mechanisms

The reactivity of N-(3,5-dioxocyclohexyl)acetamide is a composite of the individual reactivities of its amide and ketone functionalities, which are influenced by their proximity on the cyclohexyl scaffold.

This compound possesses three key functional groups that determine its chemical personality:

Ketone Groups: The molecule contains two ketone (C=O) groups located at the 3 and 5 positions of the cyclohexane (B81311) ring. This 1,3-dicarbonyl or β-diketone arrangement is a significant feature. The protons on the carbon atom situated between the two carbonyl groups (C4) are notably acidic due to the ability of the resulting conjugate base (an enolate) to delocalize the negative charge across both oxygen atoms. This facilitates keto-enol tautomerism.

Amide Group: The molecule features a secondary amide group (-CONH-). Unlike amines, the lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. masterorganicchemistry.com This delocalization makes the nitrogen atom significantly less basic than an amine nitrogen. masterorganicchemistry.com Conversely, it increases the acidity of the N-H proton compared to that of an amine. masterorganicchemistry.com

The electronic distribution within this compound creates distinct regions of electrophilicity (electron-deficient, prone to attack by nucleophiles) and nucleophilicity (electron-rich, prone to attacking electrophiles).

Electrophilic Centers:

Carbonyl Carbons: The carbon atoms of both the ketone and the amide carbonyl groups are electron-deficient due to the high electronegativity of the oxygen atoms. These carbons are primary sites for nucleophilic attack.

Nucleophilic Centers:

Carbonyl Oxygens: The oxygen atoms of the carbonyl groups possess lone pairs of electrons and are nucleophilic.

Amide Nitrogen: While the lone pair is delocalized, the nitrogen can still act as a nucleophile in certain reactions.

α-Carbon Enolate: Upon deprotonation under basic conditions, the carbon at the C4 position (between the two ketones) forms a highly stable, nucleophilic enolate. This is often the most reactive nucleophilic site in the molecule.

The primary electrophilic and nucleophilic sites are summarized in the table below.

SiteTypeReason
Ketone Carbonyl CarbonsElectrophilicPolar C=O bond creates a partial positive charge (δ+) on the carbon.
Amide Carbonyl CarbonElectrophilicPolar C=O bond, enhanced by resonance, creates a significant partial positive charge (δ+) on the carbon.
Ketone Carbonyl OxygensNucleophilicLone pairs of electrons on the oxygen atoms.
Amide Carbonyl OxygenNucleophilicLone pairs of electrons on the oxygen atom.
C4 Methylene (B1212753) CarbonNucleophilicBecomes a potent nucleophile after deprotonation to form a resonance-stabilized enolate.
Amide NitrogenNucleophilicLone pair of electrons, although reactivity is tempered by resonance delocalization. masterorganicchemistry.com

The stability of this compound is dependent on the pH and the presence of oxidizing or reducing agents.

Acidic Conditions: In the presence of strong acids and heat, the amide linkage is susceptible to hydrolysis, which would break the molecule into 3,5-dioxocyclohexanamine and acetic acid. The β-diketone moiety is relatively stable under moderately acidic conditions but can promote enolization.

Basic Conditions: The compound is particularly reactive under basic conditions. The most acidic proton, located on the carbon between the two ketone groups, is readily abstracted by even mild bases to form a stable enolate. Strong basic conditions (e.g., concentrated NaOH and heat) will also promote the hydrolysis of the amide bond.

Oxidative Conditions: Strong oxidizing agents can lead to cleavage of the C-C bonds within the ring structure. For instance, reactions involving ketones in the presence of certain catalysts and oxygen can lead to oxidative C-C bond cleavage. nih.gov

Derivatization for Enhanced Research Utility

Derivatization, or the chemical modification of a compound, is a key strategy to enhance its properties for specific research needs, particularly for improving analytical detection and characterization. nih.gov

The ketone and amide groups of this compound can be targeted for modification.

Modification of Ketone Groups:

Oxime Formation: Ketones react with hydroxylamine (B1172632) to form ketoximes. This reaction can be used to protect the ketone or to introduce a new functional handle. archivepp.com

Hydrazone Formation: Reagents like hydrazine (B178648) or 2,4-dinitrophenylhydrazine (B122626) react with ketones to form hydrazones, which are often colored and crystalline, aiding in detection and isolation. ddtjournal.com

Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride. The resulting hydroxyl groups can then be used for further derivatization.

Ketal Formation: Reaction with an alcohol or diol under acidic conditions can form a ketal, which serves as a common protecting group for ketones.

Modification of the Amide Group:

Hydrolysis: As mentioned, forceful hydrolysis under acidic or basic conditions can cleave the amide bond, yielding an amine and a carboxylic acid. archivepp.com

N-Alkylation: The proton on the amide nitrogen can be replaced with an alkyl group under appropriate basic conditions.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide group to a secondary amine.

To improve volatility for gas chromatography (GC) or enhance detectability for high-performance liquid chromatography (HPLC) and mass spectrometry (MS), specific derivatization strategies are employed. nih.govnih.gov

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of the analyte while minimizing undesirable on-column reactions or tautomerization. A common two-step approach for compounds with ketone groups involves methoximation followed by silylation. nih.gov

Methoximation: The ketone groups are first reacted with methoxyamine hydrochloride. This converts the enolizable ketones into stable methoxime derivatives, preventing the formation of multiple tautomeric forms that would otherwise result in broad or multiple peaks in the chromatogram.

Silylation: Following methoximation, a silylating reagent is added to convert any remaining active hydrogens (such as the N-H proton of the amide) into a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. This step further increases volatility and improves chromatographic peak shape. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. nih.govresearchgate.net

Derivatization for HPLC and LC-MS: For liquid chromatography, derivatization is typically performed to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), or to add a permanently charged or easily ionizable group to enhance sensitivity in mass spectrometry. nih.gov

UV-Vis Tagging: Reagents containing aromatic groups can be attached to the molecule. For example, reacting the ketone groups with 2,4-dinitrophenylhydrazine (DNPH) yields a brightly colored 2,4-dinitrophenylhydrazone derivative that can be easily quantified using a UV-Vis detector. ddtjournal.com

Fluorescent Tagging: To achieve very low detection limits, a fluorescent tag can be introduced. This often involves a two-step process where the ketones are first reduced to alcohols, which are then reacted with a fluorescent labeling reagent such as dansyl chloride. ddtjournal.com

The table below summarizes common derivatization strategies relevant for the functional groups present in this compound.

Analytical TechniqueTarget Group(s)ReagentPurpose
GC-MSKetonesMethoxyamine HydrochloridePrevents enolization/tautomerism by forming stable methoximes. nih.gov
GC-MSAmide N-HN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability by silylation. nih.gov
GC-MSAmide N-HN-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Increases volatility and provides characteristic mass fragments ([M-57]+) for MS. researchgate.net
HPLC-UVKetones2,4-Dinitrophenylhydrazine (DNPH)Introduces a strong chromophore for enhanced UV-Vis detection. ddtjournal.com
HPLC-FluorescenceKetones (via OH)Dansyl ChlorideIntroduces a fluorescent tag after reduction of ketones to alcohols. ddtjournal.com
HPLC-UVKetones (via OH)p-Nitrobenzoyl chlorideIntroduces a UV-active tag after reduction of ketones to alcohols. nih.gov

Exploration of Potential Chemical Probes and Ligands

The core structure of this compound, featuring a 1,3-dicarbonyl system within a cyclohexane ring, presents a valuable scaffold for the development of chemical probes and ligands. This reactivity is exemplified by the extensive use of a closely related compound, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), in the design of probes for detecting protein sulfenic acids (Cys-SOH), a transient and important post-translational modification.

The 1,3-diketone moiety of these compounds exists in equilibrium with its enol tautomer, which can react specifically with sulfenic acids to form a stable thioether linkage. This specific reactivity forms the basis for a suite of chemical probes designed to identify and quantify protein oxidation in biological systems. nih.govwfu.edu

Researchers have synthesized a variety of probes by attaching different reporter tags to the dioxocyclohexyl core, enabling various detection methods. These derivatizations typically involve linking the reporter to the C4 or C5 position of the cyclohexane ring.

Dimedone-Based Chemical Probes:

A prominent family of such probes utilizes a 3-(2,4-dioxocyclohexyl)propyl (DCP) group as the reactive core. wfu.edu This core is then functionalized with reporter molecules such as biotin (B1667282) for affinity purification or fluorophores for imaging.

Probe NameReporter GroupApplication
DCP-Bio1 BiotinAffinity capture and proteomic identification of sulfenylated proteins. nih.govresearchgate.net
DCP-Rho1 RhodamineFluorescence detection and imaging of protein sulfenylation. wfu.eduresearchgate.net
DCP-FL1 FluoresceinFluorescence detection and imaging of protein sulfenylation. wfu.edu

These probes have been instrumental in identifying novel targets of oxidation in cellular signaling pathways. researchgate.net For instance, DCP-Bio1 has been successfully used to identify previously unknown proteins sensitive to peroxide-mediated oxidation and to monitor the oxidation status of specific proteins in response to cellular stimuli. nih.govresearchgate.net The use of these probes involves labeling sulfenic acids in cell lysates or even in living cells, followed by detection via western blotting with anti-biotin antibodies or by mass spectrometry for global identification of oxidized proteins. nih.gov

The derivatization strategy often includes the incorporation of linkers between the dioxocyclohexyl core and the reporter tag. Studies on arylacetamide-derived fluorescent probes for kappa opioid receptors have shown that including hydrophilic linkers, such as polyglycyl chains, can significantly reduce non-specific binding and improve the probe's specificity. nih.gov This principle is applicable to the design of new probes based on the this compound scaffold.

While direct studies on this compound as a chemical probe are not extensively documented in the provided results, the proven utility of the closely related dimedone-based probes strongly suggests its potential. The acetamide (B32628) group at the N1 position could be further modified to modulate the probe's properties, such as cell permeability or target specificity. The synthesis of various acetamide derivatives for a range of biological activities, including antioxidant and anti-inflammatory effects, indicates a broad scope for chemical modification. nih.govnih.gov

Structure Activity Relationship Sar and Structural Biology Principles

Qualitative Structure-Activity Relationships

The biological activity of N-(3,5-dioxocyclohexyl)acetamide and its derivatives is intrinsically linked to the specific arrangement of its atoms and functional groups. Qualitative SAR studies on analogous compounds provide a foundational understanding of which structural components are crucial for activity and how modifications can modulate this activity.

Identification of Key Structural Motifs for Activity

The core structural motif essential for the biological activity of this class of compounds is the cyclohexane-1,3-dione ring. This feature, also known as dihydroresorcinol, is prevalent in a variety of biologically active molecules, including natural products and synthetic compounds with herbicidal and therapeutic properties. google.comnih.govwikipedia.org The two carbonyl groups in a 1,3-relationship create a reactive enol tautomer in solution, which is often crucial for binding to biological targets. wikipedia.org

For many derivatives of cyclohexane-1,3-dione, particularly those with herbicidal activity, the presence of an acyl group at the 2-position is a critical determinant of their inhibitory function. mdpi.com In the case of this compound, the acetamide (B32628) group attached to the cyclohexane (B81311) ring represents a key variable that can influence its biological profile.

In a related series of N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives, the acetamide linkage was found to be a crucial component for achieving high-affinity binding to opioid receptors. nih.gov While the core is different, this highlights the importance of the acetamide moiety in mediating biological interactions.

Positional and Substituent Effects on Activity

The nature and position of substituents on both the cyclohexane ring and the acetamide nitrogen significantly impact the biological activity of these compounds. For instance, in a study of cyclohexane-1,3-dione derivatives as inhibitors of mutant SOD1-dependent protein aggregation for potential use in amyotrophic lateral sclerosis (ALS), structural modifications of the cyclohexane-1,3-dione scaffold led to the discovery of more potent analogs. nih.gov

Furthermore, the substitution pattern on the cyclohexane ring itself can have a profound effect. For example, 5-substituted cyclohexane-1,3-dione derivatives have been shown to act as selective herbicides. google.com The presence of alkyl groups at the 5-position, such as in dimedone (5,5-dimethyl-1,3-cyclohexanedione), can alter the molecule's properties and interactions. wikipedia.org

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a more quantitative framework for understanding how chemical structure relates to biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the optimization of lead structures.

Selection of Molecular Descriptors and Model Development

The development of robust QSAR models hinges on the selection of appropriate molecular descriptors that can numerically represent the structural and physicochemical properties of the molecules. For cyclohexane-1,3-dione derivatives, a variety of descriptors have been employed to model their activity.

In a study on cyclohexane-1,3-dione derivatives as potential anticancer agents for non-small-cell lung cancer (NSCLC), a QSAR model correlated the biological inhibitory activity with eight molecular descriptors. nih.gov These included physicochemical and electronic descriptors such as stretch–bend energy, number of hydrogen bond acceptors, Connolly molecular area, polar surface area, total connectivity, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Another 3D-QSAR study on 2-acyl-cyclohexane-1,3-dione derivatives identified electronic and steric features as key contributors to their inhibitory activity against the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com The resulting model was robust, with a high correlation coefficient (R² = 0.96) and cross-validated correlation coefficient (Q² = 0.69), indicating good predictive ability. mdpi.com

The table below summarizes some of the molecular descriptors that have been successfully used in QSAR models for cyclohexane-1,3-dione derivatives.

Descriptor TypeExamples of DescriptorsBiological Activity Modeled
Physicochemical Stretch–Bend Energy, Hydrogen Bond Acceptors, Connolly Molecular Area, Polar Surface Area, Total ConnectivityAnticancer (NSCLC) nih.gov
Electronic Total Energy, HOMO Energy, LUMO EnergyAnticancer (NSCLC) nih.gov
3D/Steric Steric Fields from Comparative Molecular Field Analysis (CoMFA)Herbicidal (HPPD inhibition) mdpi.com
3D/Electronic Electrostatic Fields from CoMFAHerbicidal (HPPD inhibition) mdpi.com

Predictive Modeling for Compound Optimization

A primary application of QSAR models is the in silico design and optimization of new compounds with enhanced biological activity. By analyzing the developed QSAR equations and contour maps from 3D-QSAR studies, chemists can identify which structural modifications are likely to improve potency.

For instance, the QSAR model for cyclohexane-1,3-dione derivatives against NSCLC cell lines was used to identify an optimal scaffold for drug design. researchgate.net This computational approach allowed for the screening of a new class of small molecules based on the cyclohexane-1,3-dione structure as potential inhibitors of the c-Met receptor tyrosine kinase. researchgate.netacs.org

Similarly, a study on acetyl-CoA carboxylase (ACC) inhibitors utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) models to design novel inhibitors. nih.gov The generated contour maps provided insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of compounds with predicted higher activity. nih.gov This predictive power allows for the rational design of derivatives of this compound for specific biological targets.

Ligand-Target Interactions: Elucidation and Modeling

Understanding the precise interactions between a ligand like this compound and its biological target at the molecular level is crucial for rational drug design. Computational techniques such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating these interactions.

The biological targets for cyclohexane-1,3-dione derivatives are diverse and include enzymes and receptors. For example, some of these compounds are potent inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, making them effective herbicides against grasses. researchgate.net Others target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), another important target in herbicide development. google.commdpi.com In the realm of cancer research, cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met receptor tyrosine kinase. nih.govacs.org

Molecular modeling studies have provided detailed insights into the binding modes of these inhibitors. For ACCase inhibitors, molecular docking and dynamic simulations have revealed interactions with key amino acid residues that are important for the enzyme's catalytic activity. nih.gov A comparative molecular field analysis (CoMFA) of cyclohexanedione herbicides binding to ACCase highlighted the importance of steric and electrostatic requirements around the 2-position of the dione (B5365651) ring for effective interaction. nih.gov

In the case of c-Met inhibitors, molecular docking and molecular mechanics-generalized Born surface area (MM-GBSA) computations have been used to screen and identify promising lead compounds based on the cyclohexane-1,3-dione scaffold. acs.org The table below lists some of the known and potential biological targets for this class of compounds.

Compound ClassBiological TargetTherapeutic/Application AreaKey Interaction Features
Cyclohexanedione HerbicidesAcetyl-CoA Carboxylase (ACCase)Agriculture (Herbicides)Steric and electrostatic interactions at the 2-position of the dione ring. nih.gov
2-Acyl-cyclohexane-1,3-dionesp-Hydroxyphenylpyruvate Dioxygenase (HPPD)Agriculture (Herbicides)Interactions with the enzyme's active site, influenced by electronic and steric properties of the acyl group. mdpi.com
Cyclohexane-1,3-dione Derivativesc-Met Receptor Tyrosine KinaseOncology (Anticancer)Binding to the kinase domain, with specificity influenced by various substituents on the core scaffold. nih.govacs.org
Cyclohexane-1,3-dione AnalogsMutant Superoxide Dismutase 1 (SOD1)Neurology (ALS)Inhibition of protein aggregation. nih.gov

By leveraging these computational approaches, researchers can predict the binding affinity and orientation of this compound and its derivatives within the active site of a target protein, thereby guiding the synthesis of more effective and selective molecules.

Binding Site Analysis and Hot Spot Identification

The binding site of a ligand on its target protein is a specific pocket or groove where the ligand fits and forms interactions. "Hot spots" are amino acid residues within this site that contribute most significantly to the binding energy. For cyclohexane-1,3-dione derivatives targeting the c-Met kinase, molecular docking simulations have been instrumental in identifying the key interactions within the active site. acs.orgnih.gov

In a study targeting the c-Met protein, the active pocket was identified around the standard drug Foretinib, with coordinates centered at x = 0.20 Å, y = 4.04 Å, and z = 28.96 Å. acs.orgnih.gov The analysis of how cyclohexane-1,3-dione derivatives bind within this pocket reveals several critical non-covalent interactions that anchor the ligand and determine its inhibitory activity. These interactions are primarily with key amino acid residues that act as hot spots in the binding site.

Key interactions observed for active cyclohexane-1,3-dione derivatives include:

Hydrogen Bonds: These are crucial for the specificity and affinity of ligand binding. For instance, a highly active derivative was predicted to form a hydrogen bond between its cyano group and the amino acid residue ASP1222.

Pi-Interactions: The aromatic portions of the ligands and certain amino acid side chains can engage in various pi-stacking and pi-alkyl interactions. A notable interaction is the pi-pi T-shaped interaction with TYR1230.

Van der Waals Forces: These interactions, though weaker individually, collectively contribute significantly to the binding affinity, especially within the hydrophobic regions of the binding pocket.

The table below summarizes the key interacting residues and the types of interactions observed in the molecular docking studies of a representative cyclohexane-1,3-dione derivative with the c-Met active site. acs.orgnih.gov

Interacting ResidueInteraction Type
ASP1222Hydrogen Bond
TYR1230Pi-Pi T-Shaped
MET1211Pi-Sulfur
MET1160Pi-Alkyl
ALA1221Alkyl
VAL1092Alkyl
LEU1140Alkyl
ILE1084Alkyl
LYS1110Alkyl

These interactions highlight the importance of both polar and non-polar contacts in the binding of cyclohexane-1,3-dione derivatives. The 1,3-dione core, a key feature of this compound, is known to be a crucial pharmacophore for activity, often involved in critical binding interactions. acs.orgnih.gov

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit. This "induced fit" can range from minor side-chain rearrangements to large-scale domain movements. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic changes. mdpi.comyoutube.com

For the cyclohexane-1,3-dione derivatives targeting c-Met, 100-nanosecond MD simulations were performed to validate the stability of the ligand-protein complexes. acs.orgnih.gov The stability of these complexes over the simulation time suggests that the ligands induce a stable conformation in the protein's active site. Analysis of the root-mean-square deviation (RMSD) of the protein backbone atoms during the simulation can indicate whether the binding of a ligand leads to significant structural perturbations or stabilizes the protein structure.

General principles of conformational changes upon ligand binding derived from MD studies include:

Active Site Loop Reorganization: The binding of an inhibitor can cause flexible loops around the active site to close over the ligand, shielding it from the solvent and forming additional stabilizing interactions.

Side-Chain Reorientation: The amino acid side chains within the binding pocket can rotate to form optimal hydrogen bonds or hydrophobic contacts with the ligand.

Domain Shifts: In some cases, the binding of a molecule in an allosteric site can induce larger-scale conformational changes that are transmitted to the active site, thereby modulating the enzyme's activity.

In the context of the c-Met kinase, inhibitors are known to stabilize either the active (DFG-in) or inactive (DFG-out) conformation of the DFG motif, a key regulatory loop. The binding of a cyclohexane-1,3-dione derivative would be expected to stabilize one of these conformations, leading to the inhibition of kinase activity. The MD simulations confirm the stability of the docked poses, indicating that the induced conformations are energetically favorable. acs.orgnih.gov

The table below outlines the types of conformational changes that can be analyzed using molecular dynamics simulations and their implications for ligand binding.

Conformational Change MetricImplication for Ligand Binding
Root-Mean-Square Deviation (RMSD)Indicates the stability of the protein-ligand complex over time. A stable RMSD suggests a stable binding mode.
Root-Mean-Square Fluctuation (RMSF)Reveals the flexibility of different regions of the protein. Changes in RMSF upon ligand binding can highlight regions involved in the interaction or allosteric effects.
Radius of Gyration (Rg)Measures the compactness of the protein. A change in Rg can indicate a significant conformational change, such as domain opening or closing.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

While specific data on the conformational changes induced by this compound is not available, the principles derived from studies of similar molecules strongly suggest that its binding would involve an induced-fit mechanism, leading to a stable and specific protein-ligand complex. mdpi.comyoutube.comyoutube.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, used to determine the electronic structure and energy of molecules. These calculations provide insights into a molecule's stability, reactivity, and spectroscopic properties.

Electronic Properties and Energy Parameters (e.g., HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard quantum chemical approach to understanding electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.govnih.gov

Other calculated parameters include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). mdpi.com These values help characterize the molecule's behavior in chemical reactions.

While this methodology is widely applied to various organic molecules mdpi.comnih.govresearchgate.net, specific published data detailing the HOMO-LUMO gap, ionization potential, or electron affinity for N-(3,5-dioxocyclohexyl)acetamide could not be located.

Density Functional Theory (DFT) Applications for Geometries and Energies

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. nih.gov In chemistry, it is widely used to determine the optimized molecular geometry (the most stable 3D arrangement of atoms) and to calculate the total energy of a molecule. nih.gov By finding the lowest energy conformation, DFT provides a detailed picture of bond lengths, bond angles, and dihedral angles. nih.gov

DFT calculations are also employed to predict vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. nih.gov Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecular surface and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Despite the widespread use of DFT for characterizing organic compounds nih.gov, no specific studies applying DFT to determine the optimized geometry or energies of this compound are available in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the dynamic behavior of a system, which is essential for understanding complex biological processes. mdpi.com

Ligand-Biomacromolecule Interaction Dynamics

MD simulations are particularly valuable for examining how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, like a protein or enzyme. nih.gov By simulating the complex in a solvated environment, researchers can observe the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand how the ligand and protein adapt to each other over time. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the simulated system. nih.gov

A review of existing literature found no MD simulation studies specifically investigating the interaction dynamics between this compound and any biological target. Studies on other acetamide (B32628) derivatives, however, demonstrate the power of this technique in drug design. nih.gov

Conformational Sampling and Free Energy Calculations

A molecule can exist in various three-dimensional shapes or conformations. Conformational sampling techniques, often enhanced versions of MD simulations, are used to explore the different possible conformations of a molecule and the energetic landscape that governs transitions between them. mdpi.com This is crucial for understanding the flexibility of a molecule and identifying its most stable or biologically active shapes.

Free energy calculations, such as umbrella sampling or metadynamics, can be coupled with these simulations to quantify the energy barriers between different conformational states or to calculate the binding free energy of a ligand to a protein. mdpi.comresearchgate.net These calculations are computationally intensive but provide a more accurate prediction of binding affinity than simpler methods.

No published research on the conformational sampling or free energy calculations for this compound was identified.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. The method involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on an estimated binding affinity or free energy. researchgate.netresearchgate.net

Docking is a key tool in drug discovery and is often used for virtual screening, where large libraries of compounds are computationally tested against a biological target to identify potential drug candidates. researchgate.net Successful docking studies on other acetamide derivatives have identified promising inhibitors for various enzymes. nih.govresearchgate.net

A search of the scientific literature did not yield any molecular docking or virtual screening studies specifically involving this compound.

Structure-Based Ligand Design Principles

Structure-based ligand design (SBLD) leverages the three-dimensional (3D) structural information of a biological target, typically a protein or enzyme, to design or identify molecules that can bind to it with high affinity and selectivity. This process is iterative and guided by a deep understanding of molecular interactions.

A key aspect of SBLD is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a target. For instance, in a study of cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met receptor tyrosine kinase, a target for non-small-cell lung cancer, molecular docking was used to screen a library of compounds. acs.org The docking process helps in visualizing and analyzing the binding mode, identifying crucial interactions such as hydrogen bonds and hydrophobic contacts that contribute to the stability of the ligand-receptor complex. acs.org

The principles guiding the design of effective ligands based on target structure include:

Exploiting Key Anchoring Sites: Identifying and interacting with key amino acid residues in the active site that are critical for biological activity.

Maximizing Favorable Interactions: This includes forming hydrogen bonds with backbone or side-chain atoms, engaging in hydrophobic interactions with nonpolar residues, and establishing electrostatic interactions with charged residues. mdpi.com

Optimizing van der Waals Contacts: Ensuring a good shape complementarity between the ligand and the binding pocket to maximize van der Waals forces and avoid steric clashes.

Considering the Bioactive Conformation: Designing ligands that can adopt a low-energy conformation when bound to the target, thus minimizing the entropic penalty of binding.

In the case of cyclohexane-1,3-dione derivatives targeting c-Met, modifications were proposed to better exploit the hydrophobic amino acids within the binding pocket, aiming to enhance inhibitory activity. mdpi.com The number of hydrogen bonds and hydrophobic interactions was found to correlate inversely with the experimental IC50 values, underscoring the importance of these interactions in ligand design. mdpi.com

Ligand-Based Virtual Screening Methodologies

When the 3D structure of the biological target is unknown, ligand-based virtual screening (LBVS) becomes a powerful alternative. This approach relies on the knowledge of a set of molecules known to be active against the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

Common LBVS methodologies include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. This "pharmacophore" can then be used as a 3D query to search large compound databases for molecules that match these features.

Similarity Searching: This method uses a known active molecule as a template and searches for other molecules in a database that have the highest structural similarity. Similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic potential. A study on the identification of novel ricin inhibitors utilized this approach by searching the PubChem database for molecules with at least 80% similarity to a known inhibitor. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

A hierarchical virtual screening strategy often combines several of these methods to refine the search and increase the chances of identifying potent hits. nih.gov For example, a large database might first be filtered based on a pharmacophore model, followed by molecular docking of the resulting hits into a homology model of the target, if available.

Cheminformatics and Data Analysis in Compound Research

Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their properties. This field plays a crucial role in modern drug discovery by helping to prioritize compounds for synthesis and testing, and to understand the relationships between chemical structure and biological activity.

In a study of cyclohexane-1,3-dione derivatives, a QSAR model was developed based on the IC50 values of these compounds against the H460 cancer cell line. acs.org This model helped to identify the key molecular descriptors (physicochemical properties) that influence the anticancer activity. Such models are valuable for designing new derivatives with potentially improved potency.

A comprehensive cheminformatics analysis typically involves the calculation of various molecular descriptors, including:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Electronic Descriptors: These describe the electronic properties, such as partial charges and polarizability.

Lipophilicity Descriptors: These, like LogP, quantify the hydrophobicity of a molecule, which is important for its absorption and distribution.

The following table presents hypothetical data illustrating the type of information that would be generated in a cheminformatics analysis of this compound and its analogs.

Compound NameMolecular Weight ( g/mol )LogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted IC50 (µM)
This compound 183.19-0.52315.2
Analog 1197.22-0.22312.8
Analog 2211.250.1149.5
Analog 3169.16-0.83220.1

This data is illustrative and not based on experimental results.

Data analysis techniques, such as principal component analysis (PCA) and clustering, can be used to explore the chemical space of a compound library and identify subsets of molecules with desired properties. Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical part of cheminformatics analysis, helping to flag compounds with potentially unfavorable pharmacokinetic or toxicological profiles early in the drug discovery process. acs.orgnih.gov

Biological Target Identification and Mechanism of Action Studies

Approaches to Target Identification

There is no available information on the specific methods used to identify the biological targets of N-(3,5-dioxocyclohexyl)acetamide. General approaches for target identification are well-established in pharmacology and chemical biology.

Direct Biochemical Methods (e.g., Affinity Purification, Proteomics)

Direct biochemical methods are a common strategy to identify the molecular targets of a compound. These techniques, such as affinity purification and proteomics, involve using the compound of interest to isolate its binding partners from a complex biological sample. However, no studies have been published detailing the use of these methods for this compound.

Genetic Interaction and Genomic Methods

Genetic and genomic approaches can provide insights into a compound's mechanism of action by identifying genes that either enhance or suppress its effects. Techniques like genetic interaction screens or CRISPR-based screens are powerful tools for this purpose. There is currently no evidence of such studies being conducted for this compound.

Computational Inference Methods for Target Prediction

Computational methods can predict potential biological targets for a compound based on its chemical structure and comparison to molecules with known activities. These in silico approaches can generate hypotheses for further experimental validation. A search of computational biology literature and databases did not yield any predicted targets for this compound.

Elucidation of Molecular Mechanism of Action

Understanding the molecular mechanism of action involves investigating how a compound, once bound to its target, alters cellular processes.

Investigation of Cellular Pathway Modulation

Once a target is identified, researchers typically investigate how the compound affects the signaling pathways in which the target is involved. This can include a wide range of cellular processes. As the target for this compound is unknown, there is no information on its modulation of any cellular pathways.

Enzyme Inhibition/Activation Kinetics and Modes

If the target of a compound is an enzyme, studying its effect on the enzyme's activity is a key step. This includes determining whether the compound acts as an inhibitor or an activator and characterizing the kinetics and mode of this interaction. No such enzymatic studies have been reported for this compound.

No information was found regarding the biological target identification and mechanism of action of the chemical compound “this compound”. Extensive searches for research findings on phenotypic screening and target deconvolution methodologies for this specific compound did not yield any relevant scholarly articles, patents, or data.

Therefore, it is not possible to provide an article on the requested topics as there is no publicly available scientific literature on "this compound" in these areas. Searches for this compound's biological activity and molecular targets have been unsuccessful.

It is important to note that the lack of information in publicly accessible databases does not definitively mean that no research has been conducted, but rather that it is not published or indexed in the searched repositories.

A search was conducted for the specified compound; however, the results pertained to a different molecule, [11C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide, and its interaction with Poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov This information is not relevant to the requested subject of "this compound".

Analogues and Derivatives of N 3,5 Dioxocyclohexyl Acetamide

Design and Synthesis of Structurally Related Analogues

The synthetic strategies for creating analogues of N-(3,5-dioxocyclohexyl)acetamide are diverse, allowing for systematic modifications at various positions of the molecule. These approaches are crucial for building libraries of related compounds to investigate their structure-activity relationships.

The cyclohexyl ring of this compound is a prime target for substitution to influence the molecule's conformation and interactions with biological targets. Research on related cyclohexanedione structures, such as those designed as acetyl-CoA carboxylase (ACCase) inhibitors, demonstrates that substitution at the cyclohexanedione ring is a key strategy for modulating bioactivity. sioc-journal.cn

For instance, based on the study of related cyclohexanedione inhibitors, introducing alkyl or thioether-containing side chains at the C-5 position of the cyclohexane-1,3-dione ring has been a successful strategy. sioc-journal.cn The synthesis of such derivatives often involves multi-step sequences starting from a functionalized cyclohexanedione precursor.

Table 1: Examples of Synthesized Analogues with Cyclohexyl Ring Modifications (based on related structures)

Compound ID Modification on Cyclohexyl Ring Synthetic Approach (General)
Analogue A 5-(2-(ethylthio)propyl) Michael addition of a thiol to an enone precursor, followed by further elaboration. sioc-journal.cn
Analogue B 5-(2-(propylthio)propyl) Similar to Analogue A, varying the alkyl group on the thiol.
Analogue C 2-((4-(2,4-dichlorophenoxy)phenoxy)methyl) Alkylation of the C-2 position of a 5-substituted cyclohexanedione. sioc-journal.cn

This table is illustrative and based on synthetic strategies for related cyclohexanedione compounds.

The amide linkage in this compound offers another avenue for structural diversification. Modifications can include altering the acyl group or substituting the amide nitrogen. The synthesis of various N-substituted acetamide (B32628) derivatives has been widely reported in the literature for different molecular scaffolds. rjptonline.orgmdpi.comresearchgate.net For example, N-(substituted phenyl)acetamides have been synthesized by reacting an amine with chloroacetyl chloride, followed by substitution with different phenols. rjptonline.org

Furthermore, N-acyl derivatives of amino acids and related structures have been extensively studied, showcasing a broad range of synthetic possibilities. google.com These syntheses often involve the coupling of a carboxylic acid (or its activated derivative) with an amine. In the context of this compound, this would translate to using alternatives to acetic anhydride (B1165640) for the acylation of the parent amine or further substitution on the acetamide's methyl group.

Table 2: Potential Modifications of the Amide Linkage

Modification Type Example of Resulting Structure General Synthetic Method
N-Alkylation N-methyl-N-(3,5-dioxocyclohexyl)acetamide Reaction of this compound with a methylating agent.
N-Arylation N-(3,5-dioxocyclohexyl)-N-phenylacetamide Buchwald-Hartwig amination or similar cross-coupling reactions.
Acyl Group Variation N-(3,5-dioxocyclohexyl)propionamide Acylation of the parent amine with propionyl chloride or anhydride.

This table represents potential synthetic modifications based on general organic chemistry principles and published work on related amide derivatives.

Comprehensive Structure-Activity Relationship Exploration of Analogues

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of the analogues influences their biological activity. For compounds with a cyclohexanedione core, SAR studies have revealed critical insights. For example, in a series of cyclohexanedione-based herbicides, the nature of the substituent at the 5-position of the ring and the group at the 2-position were found to be crucial for their inhibitory activity against ACCase. sioc-journal.cn Specifically, certain side chains at the 5-position combined with particular aryloxyphenoxy groups at C-2 led to potent and broad-spectrum herbicidal activity. sioc-journal.cn

In the broader context of amide-containing compounds, SAR studies have shown that the nature and position of substituents on aromatic rings, when present, significantly impact activity. wiley.com The ability of the amide group to act as a hydrogen bond donor and acceptor is also a key determinant of its interactions with biological macromolecules.

For hypothetical analogues of this compound, a systematic SAR exploration would involve synthesizing a matrix of compounds with variations on both the cyclohexyl ring and the amide moiety and evaluating their biological effects.

Table 3: Illustrative SAR Data for Hypothetical Analogues

Analogue ID Cyclohexyl Ring Substituent (R1) N-Acyl Group (R2) Relative Activity (Hypothetical)
Parent H -COCH3 1.0
1 5-methyl -COCH3 1.5
2 5-phenyl -COCH3 2.3
3 H -COCF3 0.8

This table is for illustrative purposes to demonstrate how SAR data would be presented and is not based on experimental results for this compound.

Rational Design Principles for Optimized Analogues based on SAR

The insights gained from SAR studies form the basis for the rational design of optimized analogues. The goal is to enhance desired properties, such as potency and selectivity, while minimizing off-target effects. For cyclic dione-containing molecules, molecular docking studies can be a powerful tool in rational design. sioc-journal.cn By understanding the binding site of a target protein, substituents can be designed to create favorable interactions, such as hydrogen bonds or hydrophobic contacts.

For instance, if the 3,5-dioxo groups of the cyclohexyl ring are found to be essential for binding (e.g., through chelation of a metal ion or hydrogen bonding), design efforts would focus on preserving this feature while modifying other parts of the molecule. Similarly, if the amide carbonyl is a key hydrogen bond acceptor, modifications to the N-acyl group would be made cautiously to maintain this interaction.

The principles of rational design also extend to improving pharmacokinetic properties. For example, N-methylation of amide bonds in peptides has been used as a strategy to improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors. researchgate.net A similar approach could be applied to this compound analogues to enhance their drug-like properties.

The iterative process of design, synthesis, and testing, guided by SAR and computational modeling, is a cornerstone of modern medicinal chemistry and can be effectively applied to the development of novel analogues of this compound.

Advanced Analytical Characterization in Compound Research

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Separation:No established HPLC methods, including details on columns, mobile phases, or retention times for purity assessment of N-(3,5-dioxocyclohexyl)acetamide, are available in the literature.

Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed, compound-specific findings.

Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC), a subset of size exclusion chromatography, is a powerful technique for determining the molecular weight distribution of polymers and macromolecules. This method separates analytes based on their size in solution. Larger molecules elute faster than smaller molecules, which can permeate more deeply into the pores of the stationary phase. While GPC is a standard method for characterizing polymers, no studies were identified that specifically apply this technique to this compound or polymers derived from it. General principles of GPC involve the use of a liquid chromatograph with a GPC column packed with a porous gel. The selection of the eluent and calibration standards is crucial for obtaining accurate molecular weight data. For compounds soluble in organic solvents, various columns and eluents are available. For instance, N,N-Dimethylacetamide (DMAC) is a solvent used for GPC analysis of certain polymers. However, without experimental data for this compound, a detailed discussion of its molecular size distribution analysis by GPC remains theoretical.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced sensitivity and specificity for the analysis of complex mixtures. nih.govresearchgate.net Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net These techniques are instrumental in identifying and quantifying individual components in a mixture. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. For non-volatile compounds, derivatization is often employed to increase volatility. While methods exist for the GC-MS analysis of related simple amides, such as acetamide (B32628), often involving a derivatization step to improve chromatographic properties, no specific GC-MS studies involving this compound have been reported. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. It is suitable for a wide range of compounds, including those that are not amenable to GC-MS. The coupling of HPLC with MS has become a cornerstone in pharmaceutical analysis for impurity profiling and structural elucidation. nih.govresearchgate.net Although LC-MS methods have been developed for the analysis of various cyclic diones and their derivatives, no literature specifically describes the LC-MS analysis of this compound. nih.gov

In the absence of direct research on this compound, a detailed account of its characterization by these advanced analytical techniques, including research findings and data tables, cannot be provided. The information presented here is based on the general principles of the analytical techniques mentioned.

N 3,5 Dioxocyclohexyl Acetamide As a Chemical Probe

Principles and Criteria for Developing Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby modulating its function. promega.comthermofisher.com They are instrumental in dissecting complex biological processes and for the validation of new drug targets. thermofisher.comfebs.org The development of a high-quality chemical probe is guided by a set of rigorous principles and criteria to ensure its utility and the reliability of the data it generates.

The fundamental principles for an effective chemical probe include:

Potency: The probe must exhibit high affinity for its intended target. researchgate.netaacrjournals.org A commonly accepted benchmark for in vitro potency is a half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of less than 100 nanomolars (nM). nih.govchemicalprobes.org

Selectivity: A probe should demonstrate significant selectivity for its target over other related proteins, particularly those within the same family. researchgate.netaacrjournals.org A selectivity of greater than 30-fold against other family members is a widely adopted standard. aacrjournals.orgnih.gov

Mechanism of Action: A thorough understanding of how the probe interacts with its target is crucial for interpreting experimental results. unc.edu

Cellular Activity: The probe must be able to engage its target within a cellular context, typically demonstrated by a cellular IC50 of less than 1 micromolar (µM). aacrjournals.orgnih.gov

Availability of a Negative Control: A structurally similar but biologically inactive analogue is essential to differentiate on-target effects from non-specific or off-target activities. ox.ac.uknih.gov

Chemical Stability and Solubility: The probe should be stable under experimental conditions and possess sufficient solubility to avoid assay artifacts. unc.edu

These principles ensure that any observed biological effect can be confidently attributed to the modulation of the intended target. unc.edu

Table 1: Key Criteria for a High-Quality Chemical Probe

Criteria Recommended Threshold
Biochemical Potency (IC50/Kd) < 100 nM
Cellular Potency (EC50) < 1 µM
Selectivity (within target family) > 30-fold
Target Engagement in Cells Demonstrable and quantifiable

| Inactive Negative Control | Structurally similar, >100-fold weaker activity |

No specific data is publicly available regarding the evaluation of N-(3,5-dioxocyclohexyl)acetamide against these principles and criteria for its use as a chemical probe.

Design and Validation of Probes for Specific Biological Targets

The design of a chemical probe is an iterative process that often begins with a "hit" compound identified from a screening campaign. researchgate.net This initial molecule is then chemically modified to enhance its potency, selectivity, and other properties to meet the stringent criteria of a chemical probe. researchgate.net

The potency and selectivity of a potential chemical probe are evaluated through a series of in vitro and cellular assays. aacrjournals.org

In Vitro Assays: Biochemical assays using purified proteins are employed to determine the probe's intrinsic affinity and selectivity for its target. tandfonline.com A broad panel of related proteins is often screened to establish a selectivity profile. unc.edu

Cellular Assays: The probe's activity is then assessed in cell-based assays to confirm its ability to engage the target in a more complex biological environment. aacrjournals.org This step is crucial as factors like cell permeability and the presence of competing endogenous ligands can influence a probe's effectiveness. tandfonline.com

Table 2: General Assays for Potency and Selectivity Assessment

Assay Type Purpose Example Techniques
Biochemical Assays Determine in vitro potency (IC50, Kd) and selectivity. Enzyme-Linked Immunosorbent Assay (ELISA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)

| Cellular Assays | Determine cellular potency (EC50) and on-target activity. | Reporter gene assays, Western blotting for downstream signaling, Cellular thermal shift assays (CETSA) |

There are no published studies detailing the assessment of this compound's potency or selectivity for any specific biological target.

Demonstrating that a chemical probe directly interacts with its intended target within a living cell is a critical validation step. tandfonline.comchemicalprobes.org This "target engagement" provides confidence that the observed cellular phenotype is a direct consequence of the probe's action on the target. chemicalprobes.org

Several techniques are used to measure target engagement:

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability increases upon ligand binding. tandfonline.com

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can detect the binding of a probe to a target protein that has been genetically tagged with a reporter molecule. tandfonline.com

Photoaffinity Labeling: A photoreactive group on the probe allows for covalent cross-linking to the target upon UV irradiation, enabling subsequent identification.

No evidence of target engagement in cellular assays has been reported for this compound.

Applications in Investigating Complex Biological Pathways

High-quality chemical probes are invaluable tools for exploring complex biological pathways. febs.orgmdpi.com They allow for the temporal control of protein function, which can be difficult to achieve with genetic methods like RNA interference or CRISPR. youtube.com By selectively inhibiting or activating a specific protein, researchers can elucidate its role in cellular signaling, disease progression, and other intricate biological processes. mdpi.com The use of chemical probes has been instrumental in validating new drug targets and has led to significant advances in our understanding of diseases such as cancer and neurodegenerative disorders. nih.gov

The application of this compound in the investigation of any complex biological pathway has not been documented in scientific literature.

Development of Structurally Related Inactive Negative Control Compounds

The development of a structurally related, but biologically inactive, negative control is a cornerstone of rigorous chemical probe research. nih.govchemicalprobes.org An ideal negative control shares the same chemical scaffold and physical properties as the active probe but has significantly diminished or no affinity for the intended target. researchgate.netacs.org

The use of a negative control is crucial for several reasons:

It helps to distinguish on-target effects from those caused by off-target interactions or the general chemical structure of the probe. nih.gov

It serves as a baseline to control for any non-specific cellular responses. researchgate.net

Comparing the effects of the active probe and the negative control provides strong evidence that the observed phenotype is due to the modulation of the intended target. chemicalprobes.org

No structurally related inactive negative control compound for this compound has been described in the context of chemical probe development.

Future Directions and Research Gaps

Unexplored Synthetic Avenues for Structural Diversity

The generation of a diverse library of N-(3,5-dioxocyclohexyl)acetamide analogs is a critical first step towards unlocking its full potential. Current synthetic strategies for related compounds often involve the condensation of an amine with a 1,3-dicarbonyl compound. However, a number of advanced and less conventional synthetic routes remain unexplored for this specific target and its derivatives.

Future synthetic efforts could focus on:

Multi-component Reactions: The development of one-pot, multi-component reactions (MCRs) involving a 1,3-cyclohexanedione (B196179) precursor, an amine source, and an acetylating agent could provide a highly efficient and atom-economical route to a wide range of substituted this compound derivatives.

Flow Chemistry Synthesis: Continuous flow synthesis methodologies could offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve unstable intermediates. The application of flow chemistry could enable the rapid generation of an analog library for screening purposes.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases or acyltransferases, for the amidation of a 3-amino-5-oxocyclohexanone precursor could offer a green and highly selective synthetic route. Biocatalysis could also be explored for the enantioselective synthesis of chiral derivatives.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This could involve C-H activation strategies to introduce substituents at various positions on the cyclohexanedione ring or the acetamide (B32628) group, allowing for rapid diversification from a common intermediate.

A systematic exploration of these synthetic avenues will be crucial for generating the molecular diversity needed for comprehensive structure-activity relationship (SAR) studies.

Deeper Elucidation of Reactivity Profiles for Directed Synthesis

A thorough understanding of the reactivity of this compound is essential for its application in directed synthesis and the development of new chemical transformations. The molecule possesses multiple reactive sites, including the enolizable 1,3-dicarbonyl system, the active methylene (B1212753) group, and the amide functionality.

Key areas for future reactivity studies include:

Tautomerism and Enolate Chemistry: A detailed investigation into the tautomeric equilibrium of the 1,3-dicarbonyl moiety and the generation and reactivity of its corresponding enolates is needed. This would enable a range of selective alkylation, acylation, and condensation reactions at the C2 and C4/C6 positions. The reactivity of 1,3-cyclohexanedione itself is well-documented, existing predominantly as the enol tautomer in solution nih.gov. Its reaction with alcohols under acid catalysis to form 3-alkoxyenones is a known transformation that could be explored with the N-acetamide substituent present nih.gov.

Amide Bond Chemistry: While the amide bond is generally stable, its reactivity under various conditions (e.g., strong acid/base, enzymatic cleavage) should be systematically studied. This could lead to applications as a cleavable linker or a pro-drug moiety.

Cyclization and Rearrangement Reactions: The potential for intramolecular cyclization reactions, possibly triggered by the interaction of the amide and dicarbonyl functionalities, should be investigated. Such reactions could lead to the formation of novel heterocyclic scaffolds.

Photochemical Reactivity: The photochemical behavior of this compound has not been explored. Irradiation could lead to interesting rearrangements or cycloaddition reactions, providing access to unique molecular architectures.

A comprehensive map of the compound's reactivity will not only facilitate the synthesis of complex molecules but also provide insights into its potential mechanisms of action in biological systems.

Integration of Advanced Computational Modeling and Experimental Validation

The synergy between computational modeling and experimental validation is a powerful tool for accelerating chemical research. For this compound, computational approaches can provide valuable predictions and insights that guide experimental design.

Future research should integrate:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic structure of this compound and its derivatives. This can provide insights into its reactivity, spectroscopic properties, and the stability of various conformers and tautomers. DFT studies on related acetamide derivatives have been used to understand their local reactivity and interaction with biological molecules nih.govresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a library of analogs with corresponding biological activity data is available, QSAR models can be developed to identify the key structural features that govern activity. This can guide the design of more potent and selective compounds. QSAR modeling has been successfully applied to cyclohexane-1,3-dione derivatives to identify optimal scaffolds for drug design nih.gov.

Molecular Docking and Dynamics Simulations: If specific biological targets are identified, molecular docking and dynamics simulations can be used to predict the binding mode and affinity of this compound and its analogs. This can provide a rational basis for lead optimization. Such in silico approaches are increasingly used for target prediction and characterization of small molecules nih.govresearchgate.net.

The iterative cycle of computational prediction followed by experimental validation will be instrumental in the rational design of this compound-based molecules with desired properties.

Comprehensive Mapping of Biological Targets and Signaling Networks

A critical research gap is the lack of knowledge regarding the biological targets and signaling pathways modulated by this compound. Its structural motifs suggest a range of potential interactions with biological macromolecules.

A multi-pronged approach is needed to map its biological activity:

High-Throughput Screening (HTS): Screening of this compound and its analogs against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases, histone deacetylases) and receptors, could rapidly identify initial hits.

Chemoproteomics: Affinity-based chemoproteomic approaches, using a derivatized version of the compound as a probe, can be employed to identify its direct protein binding partners in a cellular context.

Phenotypic Screening: Unbiased phenotypic screening in various cell-based models (e.g., cancer cell lines, immune cells) can reveal novel biological activities without a priori knowledge of the target. Subsequent target deconvolution studies would then be required to identify the mechanism of action.

In Silico Target Prediction: Computational tools can be used to predict potential biological targets based on the chemical structure of this compound, providing hypotheses for experimental validation nih.govnih.gov.

A thorough understanding of the compound's interactome and its effects on cellular signaling will be paramount for any future therapeutic development.

Development of Next-Generation Chemical Probes for Cellular Interrogation

The development of chemical probes based on the this compound scaffold could provide powerful tools for studying cellular processes. The 1,3-dicarbonyl moiety, in particular, is known to react with certain nucleophiles, suggesting its potential as a reactive handle.

Future research in this area should focus on:

Design and Synthesis of Tagged Probes: The synthesis of this compound derivatives bearing reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or affinity handles (e.g., biotin), is a key objective. These probes could be used for visualizing target localization and for pull-down experiments to identify binding partners. The development of probes from 1,3-dicarbonyl compounds for labeling sulfenic acids in proteins is a well-established strategy that could be adapted nih.govchemimpex.com.

Activity-Based Probes: If a specific enzyme class is identified as a target, activity-based probes (ABPs) could be designed. These probes would covalently label the active site of the target enzyme, allowing for its specific detection and quantification in complex biological samples.

Photo-crosslinking Probes: The incorporation of photo-activatable groups (e.g., diazirines, benzophenones) into the scaffold would enable the generation of photo-crosslinking probes. Upon photoactivation, these probes would covalently bind to interacting proteins, allowing for the capture of both high- and low-affinity interactions.

Covalent and Degrader Probes: Exploring the potential for developing covalent inhibitors or targeted protein degraders (e.g., PROTACs) based on the this compound scaffold represents a cutting-edge research direction nih.gov.

The creation of a toolbox of chemical probes derived from this compound will be invaluable for dissecting its biological functions and for broader applications in chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.